molecular formula C15H16N2O B6286075 1-(Naphthalene-2-carbonyl)piperazine CAS No. 610802-12-5

1-(Naphthalene-2-carbonyl)piperazine

Cat. No.: B6286075
CAS No.: 610802-12-5
M. Wt: 240.30 g/mol
InChI Key: AVNWRHYYFFLLRK-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-carbonyl)piperazine is an organic compound with the molecular formula C15H16N2O It is a derivative of piperazine, a heterocyclic amine, and naphthalene, a polycyclic aromatic hydrocarbon

Mechanism of Action

Target of Action

It is often used for pharmaceutical testing , suggesting that it may interact with various biological targets.

Mode of Action

Related compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that 1-(Naphthalene-2-carbonyl)piperazine might also interact with targets in a similar manner, leading to changes in cellular processes.

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalene-2-carbonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield protected piperazines, which can then be deprotected to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-2-carbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and various substituted piperazine compounds .

Scientific Research Applications

1-(Naphthalene-2-carbonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Naphthalene-2-carbonyl)piperazine is unique due to the presence of the naphthalene ring, which imparts specific chemical and biological properties. The naphthalene ring can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially leading to stronger binding affinities and increased biological activity .

Properties

IUPAC Name

naphthalen-2-yl(piperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNWRHYYFFLLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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